molecular formula C12H12N6O B2969759 Pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034605-16-6

Pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2969759
CAS RN: 2034605-16-6
M. Wt: 256.269
InChI Key: AXNCYQUHXJBFDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes pyrazine and pyrimidine structures. Pyrazine and pyrimidine are both aromatic heterocyclic compounds, which are often found in various pharmaceuticals .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) synthesized novel pyrazole derivatives, including structures related to pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, demonstrating significant antimicrobial and anticancer activities. Compounds in this research showed higher anticancer activity compared to the reference drug doxorubicin, along with excellent antimicrobial effects Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S. (2016). Bioorganic & medicinal chemistry letters.

Synthesis and Biological Evaluation

Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, utilizing enaminonitriles for creating compounds with excellent in vitro antitumor activity, particularly against MCF-7 cell lines. These compounds also exhibited high antimicrobial and antioxidant activities, showcasing the versatility of pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone derivatives in medicinal chemistry Farag, A., & Fahim, A. M. (2019). Journal of Molecular Structure.

Future Directions

The future directions for this compound could involve further studies to understand its synthesis, properties, and potential applications. Given the biological activity of related compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

pyrazin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c19-11(10-6-13-4-5-14-10)18-7-9(8-18)17-12-15-2-1-3-16-12/h1-6,9H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNCYQUHXJBFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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